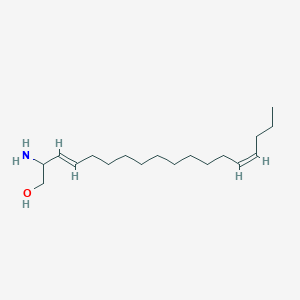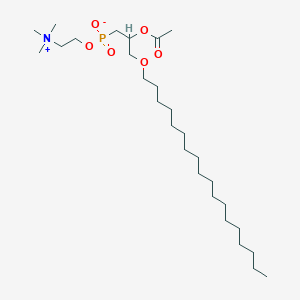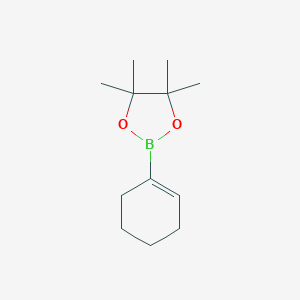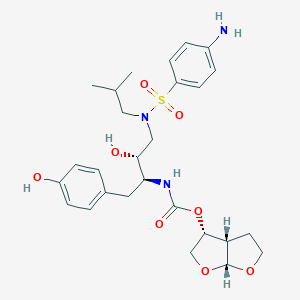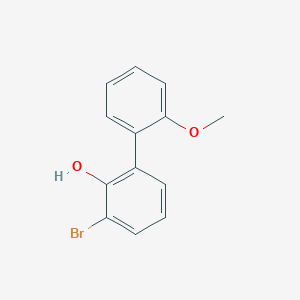
3-Bromo-2'-methoxy-biphenyl-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2'-methoxy-biphenyl-2-OL is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of biphenyl, which is a common organic compound found in many industrial and consumer products. The synthesis method of 3-Bromo-2'-methoxy-biphenyl-2-OL is complex, and it requires a high level of technical expertise.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2'-methoxy-biphenyl-2-OL involves its binding to specific GPCRs, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action depends on the specific GPCR targeted by the compound and the cellular context. Studies have shown that 3-Bromo-2'-methoxy-biphenyl-2-OL can modulate the activity of GPCRs involved in various physiological processes such as pain perception, inflammation, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-2'-methoxy-biphenyl-2-OL depend on the specific GPCR targeted by the compound. Studies have shown that 3-Bromo-2'-methoxy-biphenyl-2-OL can modulate the activity of GPCRs involved in pain perception, inflammation, and cancer progression. In addition, the compound has been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-2'-methoxy-biphenyl-2-OL in lab experiments is its high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure. However, the synthesis method of the compound is complex, and it requires a high level of technical expertise. In addition, the compound may have off-target effects or interact with other proteins, leading to potential confounding factors in experiments.
Direcciones Futuras
There are many potential future directions for research on 3-Bromo-2'-methoxy-biphenyl-2-OL. One area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could focus on identifying new GPCRs targeted by the compound and elucidating their physiological function. In addition, further studies could investigate the potential therapeutic applications of 3-Bromo-2'-methoxy-biphenyl-2-OL in neurodegenerative diseases and cancer. Overall, the compound has great potential for advancing our understanding of GPCR function and developing new therapies for various diseases.
Métodos De Síntesis
The synthesis method of 3-Bromo-2'-methoxy-biphenyl-2-OL involves the reaction of 3-bromo-2'-methoxybiphenyl with sodium hydroxide and 2-chlorophenol in the presence of a catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and it requires careful monitoring of temperature and reaction time. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Bromo-2'-methoxy-biphenyl-2-OL has been widely used in scientific research for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cell signaling and are involved in many physiological processes such as neurotransmission, hormone regulation, and immune response. 3-Bromo-2'-methoxy-biphenyl-2-OL has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure.
Propiedades
IUPAC Name |
2-bromo-6-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMGJJWRASTQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628474 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2'-methoxy-biphenyl-2-OL | |
CAS RN |
141778-86-1 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

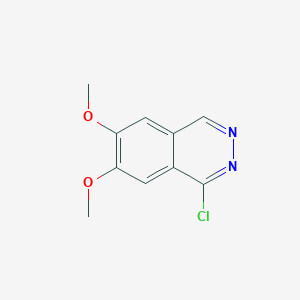
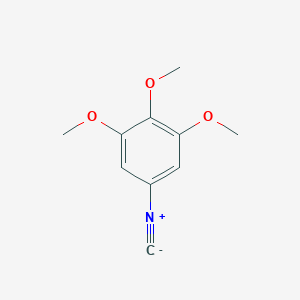
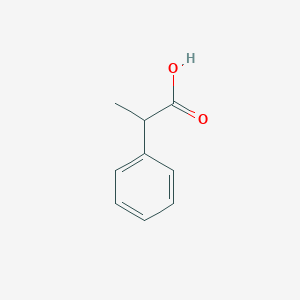

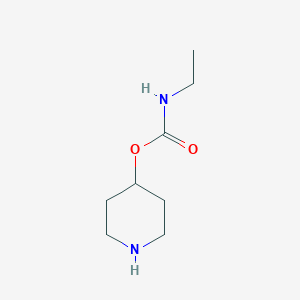


![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
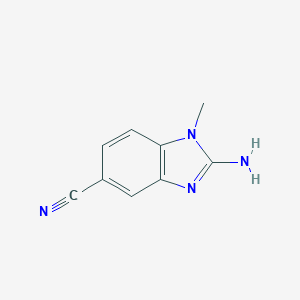
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
